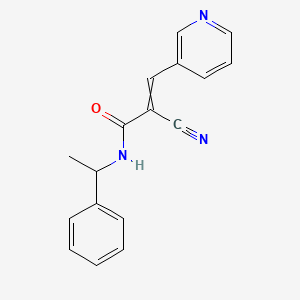

2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, this would include the compound’s systematic name, its common name (if any), and its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Chemical Inhibitors in Drug Metabolism Studies

Chemical inhibitors play a crucial role in understanding the metabolism of small-molecule drugs in the human liver, particularly through their interactions with Cytochrome P450 (CYP) enzymes. Compounds like "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as selective inhibitors in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, thereby predicting drug-drug interactions. For instance, selective inhibitors are crucial for accurate in vitro assessments of various CYP isoforms' contributions to total drug metabolism, which is essential for anticipating potential drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).

Synthesis of Heterocycles

Compounds with the enamine configuration, analogous to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," have been identified as versatile building blocks in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds act as important intermediates for synthesizing natural products and heterocycles, which are central to synthetic chemistry. Their reactivity allows for the enantioselective preparation of highly functionalized compounds, highlighting their value in developing novel synthetic methodologies (Negri et al., 2004).

Pharmacophore Design in Medicinal Chemistry

In medicinal chemistry, the design and synthesis of selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release, are critical. Compounds similar to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as templates for designing new inhibitors with improved selectivity and potency. These inhibitors target specific binding pockets on enzymes, replacing natural substrates and preventing undesired enzymatic activity. This approach aids in the development of drugs with targeted therapeutic effects, minimizing side effects (Scior et al., 2011).

Antimicrobial Compounds from Natural Sources

Exploring compounds from cyanobacteria for antimicrobial activities against multidrug-resistant pathogens is a promising research area. Cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, exhibit diverse biological properties, such as antibacterial, antifungal, and antimycobacterial activities. Given the structural complexity and potential bioactivity of "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," similar investigations could uncover new antimicrobial agents, addressing the growing issue of drug resistance (Swain et al., 2017).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

properties

IUPAC Name |

2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQVRIOQAWWANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)